Potassium 5-oxo-L-prolinate Potassium 5-oxo-L-prolinate
Brand Name: Vulcanchem
CAS No.: 4810-50-8
VCID: VC3866574
InChI: InChI=1S/C5H7NO3.K/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1
SMILES: C1CC(=O)NC1C(=O)[O-].[K+]
Molecular Formula: C5H6KNO3
Molecular Weight: 167.2 g/mol

Potassium 5-oxo-L-prolinate

CAS No.: 4810-50-8

Cat. No.: VC3866574

Molecular Formula: C5H6KNO3

Molecular Weight: 167.2 g/mol

* For research use only. Not for human or veterinary use.

Potassium 5-oxo-L-prolinate - 4810-50-8

Specification

CAS No. 4810-50-8
Molecular Formula C5H6KNO3
Molecular Weight 167.2 g/mol
IUPAC Name potassium;(2S)-5-oxopyrrolidine-2-carboxylate
Standard InChI InChI=1S/C5H7NO3.K/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1
Standard InChI Key WKHCFXKQKDNLEB-DFWYDOINSA-M
Isomeric SMILES C1CC(=O)N[C@@H]1C(=O)[O-].[K+]
SMILES C1CC(=O)NC1C(=O)[O-].[K+]
Canonical SMILES C1CC(=O)NC1C(=O)[O-].[K+]

Introduction

Chemical Structure and Molecular Properties

Molecular Composition and Coordination Chemistry

Potassium 5-oxo-L-prolinate consists of a 5-oxo-L-prolinate anion bound to a potassium cation. The prolinate moiety features a five-membered pyrrolidone ring with a ketone group at the 5-position and a carboxylate group at the 2-position (Figure 1) . X-ray crystallography reveals a monodentate coordination mode, where the potassium ion interacts primarily with the carboxylate oxygen. The stereochemistry at the 2-position is exclusively L-configuration, critical for its biological activity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₅H₆NO₃·K
Molecular weight167.20 g/mol
SMILES notation[K+].[O-]C(=O)[C@@H]1CCC(=O)N1
Optical activity[α]D²⁵ = -50° (c = 1, H₂O)

Physicochemical Characteristics

The compound is hygroscopic and soluble in water (>100 mg/mL at 25°C) but insoluble in nonpolar solvents . Its pKa values are 1.9 (carboxylate) and 9.7 (pyrrolidone nitrogen), enabling pH-dependent charge states . Differential scanning calorimetry shows a decomposition temperature of 285°C.

Biosynthesis and Metabolic Pathways

Enzymatic Production via 5-Oxoprolinase

In vivo, 5-oxo-L-proline is generated through γ-glutamylcyclotransferase activity on γ-glutamyl amino acids. Potassium 5-oxo-L-prolinate forms spontaneously in potassium-rich physiological environments . The enzyme 5-oxoprolinase then catalyzes its ATP-dependent conversion to L-glutamate, a reaction requiring Mg²⁺/Mn²⁺ and K⁺ as cofactors (Equation 1) :

5-Oxo-L-prolinate+ATPMg2+/K+L-Glutamate+ADP+Pi\text{5-Oxo-L-prolinate} + \text{ATP} \xrightarrow{\text{Mg}^{2+}/\text{K}^+} \text{L-Glutamate} + \text{ADP} + \text{P}_i

This reaction is irreversible under physiological conditions (ΔG°' = -8.2 kcal/mol) .

Industrial Synthesis

Large-scale production involves neutralizing 5-oxo-L-proline with potassium hydroxide in aqueous ethanol (Equation 2):

C₅H₇NO₃+KOHC₅H₆NO₃\cdotpK+H₂O\text{C₅H₇NO₃} + \text{KOH} \rightarrow \text{C₅H₆NO₃·K} + \text{H₂O}

Reaction conditions (60°C, pH 7.5–8.0) yield >95% purity after recrystallization.

Biological Roles and Transport Mechanisms

Role in the γ-Glutamyl Cycle

As a key intermediate, potassium 5-oxo-L-prolinate links glutathione metabolism to glutamate synthesis. Dysregulation of its conversion to glutamate is implicated in 5-oxoprolinuria, a rare metabolic disorder .

Membrane Transport via SLC16A1

The proton-coupled monocarboxylate transporter SLC16A1 mediates cellular uptake of 5-oxo-L-prolinate. Key findings include:

  • pH Dependence: Uptake increases 3-fold at pH 5.5 vs. 7.4 .

  • Inhibition Profile: 30 µM α-cyano-4-hydroxycinnamate reduces transport by 85% .

  • Kinetic Parameters: Wild-type SLC16A1 has a Kₘ of 0.8 mM, while the D490E mutant exhibits reduced affinity (Kₘ = 2.3 mM) .

Table 2: Transport Modulation by Ionic Conditions

ConditionUptake (% of Control)
Na⁺-free91.0 ± 2.5
Cl⁻-free95.0 ± 5.0
50 mM KCl99.5 ± 1.4
40 µM CCCP (protonophore)24.9 ± 1.1

Applications in Industry and Medicine

Cosmetic Formulations

As potassium PCA (INCI: Potassium PCA), it functions as a humectant in moisturizers (0.005–0.05% w/w), enhancing stratum corneum hydration by 22% in clinical trials . Its small molecular weight (167 Da) enables deep epidermal penetration .

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